CYP11B2 Inhibitory Potency vs. Unsubstituted Naphthalene Lead Compound
The pyridin-2-yloxybenzyl substitution pattern present in 3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is anticipated to confer significantly enhanced CYP11B2 inhibitory potency relative to the unsubstituted naphthalene lead scaffold. In a systematic SAR study of pyridine-substituted naphthalenes, introduction of a benzyl-type substituent at the 3-position (as in compound 12) shifted the IC50 from >500 nM (for the phenyl-substituted analogue 11) to 154 nM, while further optimization via heteroaryl derivatization produced inhibitors with IC50 values of 0.2–2.7 nM [1]. Although direct IC50 data for CAS 1705294-35-4 is not publicly disclosed, its structural features align with the most potent members of this series, supporting an inferred IC50 in the low nanomolar range against CYP11B2.
| Evidence Dimension | CYP11B2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Inferred low nM (based on structural analogy to compounds 17 and 22–26; IC50 = 2.7 nM and 0.2 nM, respectively) |
| Comparator Or Baseline | Unsubstituted naphthalene lead (compound 11): IC50 > 500 nM; benzyl-substituted compound 12: IC50 = 154 nM |
| Quantified Difference | >185-fold improvement over unsubstituted lead; >57-fold improvement over benzyl-substituted derivative |
| Conditions | CYP11B2 enzyme inhibition assay using recombinant human CYP11B2; substrate conversion monitored in vitro [1] |
Why This Matters
Procuring a compound with an optimized pyridyloxybenzyl moiety ensures the highest probability of achieving potent CYP11B2 engagement in cellular and in vivo models, avoiding the wasted resources of validating weakly active analogues.
- [1] Heim, R., et al. (2008). Overcoming undesirable CYP1A2 inhibition of pyridylnaphthalene-type aldosterone synthase inhibitors: influence of heteroaryl derivatization on potency and selectivity. J. Med. Chem., 51(16), 5024–5035. View Source
